molecular formula C9H13NO2S B2472662 1-Phenylpropane-1-sulfonamide CAS No. 1247494-45-6

1-Phenylpropane-1-sulfonamide

Cat. No.: B2472662
CAS No.: 1247494-45-6
M. Wt: 199.27
InChI Key: PMOTYADHFATPGX-UHFFFAOYSA-N
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Description

1-Phenylpropane-1-sulfonamide is an organic compound with the molecular formula C₉H₁₃NO₂S It is characterized by a phenyl group attached to a propane chain, which is further bonded to a sulfonamide group

Mechanism of Action

Target of Action

1-Phenylpropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a deficiency of this vital nutrient in bacteria, which in turn inhibits their growth and multiplication .

Biochemical Pathways

The action of this compound affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and the growth and multiplication of bacteria .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and multiplication . By inhibiting the synthesis of folic acid, it prevents the formation of nucleic acids, which are essential for the growth and multiplication of bacteria . This leads to a bacteriostatic effect, where the growth of bacteria is halted, allowing the body’s immune system to eliminate the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the widespread use of sulfonamides has led to their contamination of the environment, resulting in bacteria in various environmental compartments coming into contact with these compounds . This could potentially lead to the development of resistance among environmental bacteria . Furthermore, factors such as the presence of pus can inhibit the antibacterial action of sulfonamides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-phenylpropane with sulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For instance, the direct oxidative coupling of thiols and amines has emerged as a useful method for synthesizing sulfonamides in a single step . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfonyl chlorides and sulfonic acids.

    Reduction: Primary and secondary amines.

    Substitution: Brominated and nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-Phenylpropane-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

1-Phenylpropane-1-sulfonamide can be compared with other sulfonamide compounds, such as:

    Sulfanilamide: A simpler sulfonamide with a benzene ring directly attached to the sulfonamide group.

    N-Phenylsulfonamide: Similar structure but lacks the propane chain.

    Toluenesulfonamide: Contains a toluene group instead of a phenyl group.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-phenylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOTYADHFATPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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